

# A Technical Guide to the IUPAC Nomenclature and Properties of $\text{HBrO}_4$ (Perbromic Acid)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Perbromic acid*

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This document provides a comprehensive overview of **perbromic acid** ( $\text{HBrO}_4$ ), focusing on its formal nomenclature, physicochemical properties, and established experimental protocols. It is intended to serve as a technical resource for professionals in chemistry and related fields.

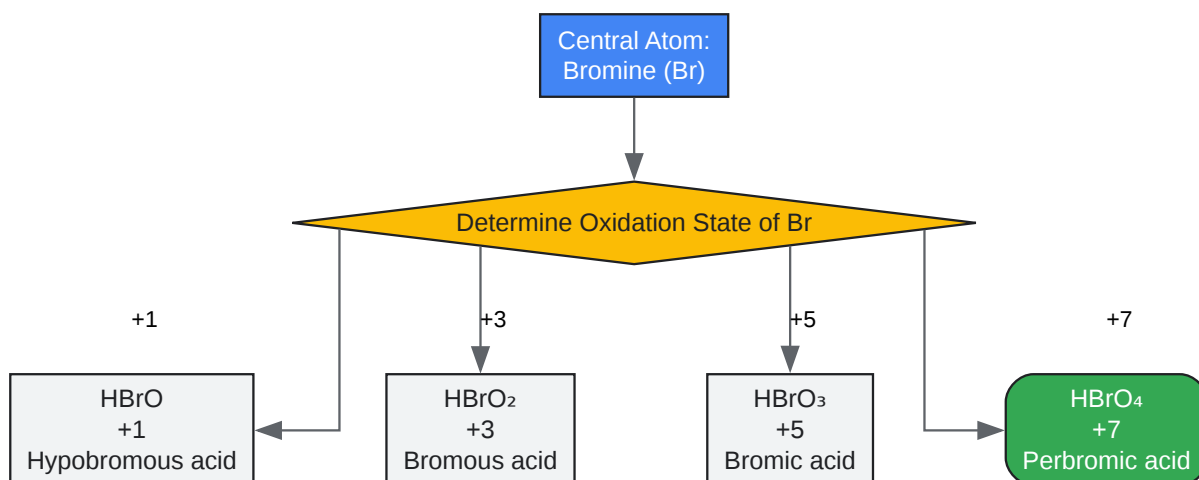
## IUPAC Nomenclature

The naming of  $\text{HBrO}_4$  follows the systematic rules for inorganic oxoacids established by the International Union of Pure and Applied Chemistry (IUPAC). In an oxoacid, a central atom is bonded to one or more oxygen atoms, at least one of which has a hydrogen atom attached. The nomenclature depends on the oxidation state of the central atom, in this case, bromine.

In  $\text{HBrO}_4$ , bromine exhibits its highest possible oxidation state of +7.<sup>[1][2][3]</sup> The IUPAC-preferred name for  $\text{HBrO}_4$  is **perbromic acid**.<sup>[4]</sup> This name is derived from its corresponding anion,  $\text{BrO}_4^-$ , which is named the perbromate ion.<sup>[5][6]</sup> The "per-" prefix indicates the highest oxidation state in a series of oxoacids, and the "-ic" suffix replaces the "-ate" ending of the anion.<sup>[5][7]</sup>

A more systematic, but less common, IUPAC name is hydroxidotrioxidobromine, which describes the arrangement of ligands around the central bromine atom.<sup>[3][4]</sup>

The decision pathway for naming bromine oxoacids based on the oxidation state of the bromine atom is illustrated below.



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Caption: IUPAC nomenclature pathway for bromine oxoacids.

## Physicochemical and Structural Data

**Perbromic acid** is a strong acid and a powerful oxidizing agent.[2][3] It is notably the most unstable of the halogen(VII) oxoacids.[1][2] Its key quantitative properties are summarized in the tables below.

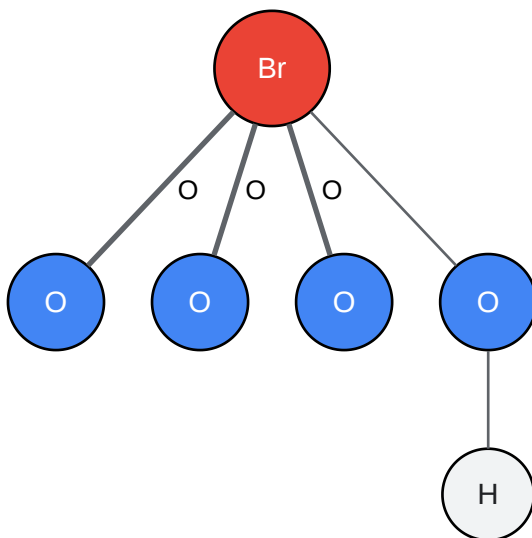
**Table 1: General and Physical Properties of HBrO<sub>4</sub>**

Property	Value	Reference(s)
Chemical Formula	HBrO <sub>4</sub>	[1][2]
Molar Mass	144.91 g·mol <sup>-1</sup>	[1][4]
Appearance	Colorless, odorless liquid	[1][3]
Density (at 25°C)	~1.85 g·cm <sup>-3</sup>	[8]
Acidity (pKa)	< 0 (Strong Acid)	[1]
Stability in Solution	Stable up to 6 M concentration	[1][2]

**Table 2: Structural and Thermodynamic Properties of HBrO<sub>4</sub>**

Property	Value	Reference(s)
Molecular Geometry	Tetrahedral around Bromine	[1]
Br-O Bond Energy	~190 kJ·mol <sup>-1</sup>	[8]
Intermolecular Forces	Hydrogen Bonding (~25 kJ·mol <sup>-1</sup> )	[8]
Decomposition Kinetics	Autocatalytic, second-order	[8]
Rate Constant (25°C)	$2.3 \times 10^{-4} \text{ L}\cdot\text{mol}^{-1}\cdot\text{s}^{-1}$	[8]
Activation Energy	85 kJ·mol <sup>-1</sup> (65 kJ·mol <sup>-1</sup> with Ce <sup>4+</sup> /Ag <sup>+</sup> catalyst)	[8]

The molecular structure of **perbromic acid** features a central bromine atom tetrahedrally coordinated to four oxygen atoms. One oxygen atom is bonded to a hydrogen atom, giving the molecule its acidic properties.



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Caption: Molecular structure of **perbromic acid** (HBrO<sub>4</sub>).

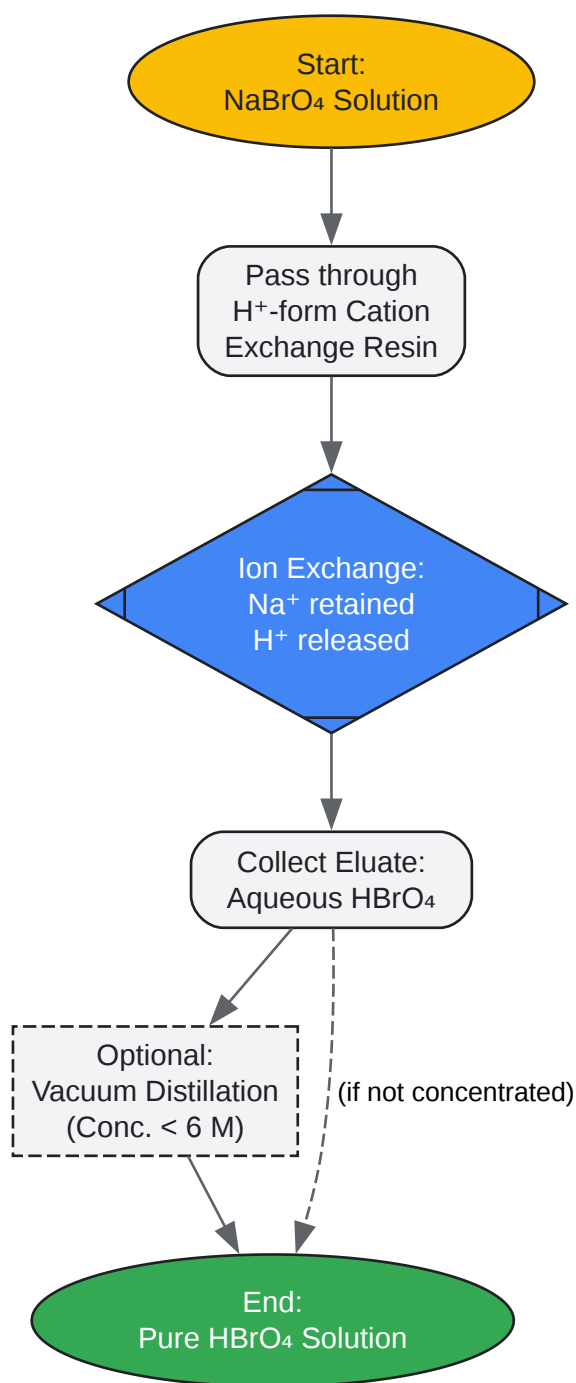
## Experimental Protocols

Due to its instability, **perbromic acid** cannot be synthesized by methods analogous to perchloric acid, such as the displacement of chlorine.<sup>[1][2]</sup> Instead, it is prepared through the protonation of the more stable perbromate ion.

## Synthesis Methodologies

**Method 1: Ion Exchange Chromatography (Preferred Laboratory Scale)** This method provides high-purity **perbromic acid** by passing an aqueous solution of a perbromate salt through a strong acid cation exchange resin.<sup>[1]</sup>

- Reaction:  $\text{NaBrO}_4(\text{aq}) + \text{H}^+(\text{resin}) \rightarrow \text{HBrO}_4(\text{aq}) + \text{Na}^+(\text{resin})$
- Protocol Outline:
  - Prepare a column with a suitable cation exchange resin (e.g., Dowex 50W-X8) in its hydrogen ( $\text{H}^+$ ) form.
  - Prepare a dilute aqueous solution of sodium perbromate ( $\text{NaBrO}_4$ ).
  - Elute the  $\text{NaBrO}_4$  solution through the resin column at a controlled flow rate.
  - The eluate will be an aqueous solution of **perbromic acid**. The sodium ions ( $\text{Na}^+$ ) are retained by the resin.
  - The resulting  $\text{HBrO}_4$  solution can be concentrated by vacuum distillation at room temperature, but concentrations should not exceed 6 M (approx. 55%) to avoid rapid autocatalytic decomposition.<sup>[2][9]</sup>



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Caption: Synthesis workflow for HBrO<sub>4</sub> via ion exchange.

**Method 2: Precipitation** This method involves the reaction of a soluble perbromate salt with a strong acid to precipitate an insoluble salt.

- Reaction:  $\text{Ba}(\text{BrO}_4)_2(\text{aq}) + \text{H}_2\text{SO}_4(\text{aq}) \rightarrow 2\text{HBrO}_4(\text{aq}) + \text{BaSO}_4(\text{s})$

- Protocol Outline: A stoichiometric amount of sulfuric acid is carefully added to an aqueous solution of barium perbromate. The insoluble barium sulfate precipitate is then removed by filtration, yielding a solution of **perbromic acid**.<sup>[1]</sup>

## Analytical and Characterization Methods

The identity and concentration of synthesized **perbromic acid** can be determined using several analytical techniques.

**Table 3: Analytical Methods for HBrO<sub>4</sub> Characterization**

Method	Principle & Key Parameters	Reference(s)
Ion Chromatography	Separation and detection of BrO <sub>4</sub> <sup>-</sup> . (e.g., AS16 column, 35 mmol·L <sup>-1</sup> NaOH eluent, conductivity detection, tR ≈ 8.2 min).	[1]
UV Spectrophotometry	Quantitative analysis based on weak UV absorption at λ <sub>max</sub> = 290 nm (ε = 80 L·mol <sup>-1</sup> ·cm <sup>-1</sup> ).	[1]
Titrimetry	Redox titration: Reduction with excess Fe(II) followed by back-titration with Ce(IV) sulfate. Detection limit: 0.1 mmol·L <sup>-1</sup> .	[1]
Potentiometric Titration	Titration with a strong base (e.g., NaOH) confirms its character as a strong, monobasic acid.	[9]

## Safety and Handling

**Perbromic acid** is a powerful oxidizer and is highly corrosive.<sup>[1]</sup> Due to its instability, especially at concentrations above 6 M, it poses a risk of rapid, exothermic decomposition.<sup>[2]</sup> All work should be conducted in a well-ventilated fume hood, and appropriate personal protective

equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, must be worn. Avoid contact with organic materials, metals, and other reducing agents.

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- To cite this document: BenchChem. [A Technical Guide to the IUPAC Nomenclature and Properties of  $\text{HBrO}_4$  (Perbromic Acid)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211475#iupac-nomenclature-of-hbro4]

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